2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one
Overview
Description
2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core substituted with a 2,6-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable reagent, such as acetic anhydride, to yield the desired pyrazolo[3,4-c]pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production might employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 2-(2,6-Dichlorophenyl)-1H-pyrazolo[3,4-b]pyridine-3(2H)-one
Uniqueness
2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one is unique due to its specific substitution pattern and the resulting electronic and steric properties. These characteristics can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Biological Activity
2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one (CAS: 1313738-66-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[3,4-c]pyridine family, which has been associated with various therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
Chemical Formula : CHClNO
Molecular Weight : 280.12 g/mol
IUPAC Name : 2-(2,6-dichlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-c]pyridin-3-one
SMILES Notation : O=C1C2=CC=NC=C2NN1C1=C(Cl)C=CC=C1Cl
Biological Activity Overview
The biological activities of this compound have been studied across various domains:
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-c]pyridine class exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : This compound has shown inhibitory effects on several kinases involved in cancer progression. A study reported an IC value of 1.46 µM for VEGFR-2 kinase inhibition, which is crucial in angiogenesis and tumor growth regulation .
- Cell Proliferation Inhibition : The compound demonstrated potent antiproliferative effects against various cancer cell lines including HeLa and HCT116 with IC values in the low micromolar range .
Antimicrobial Activity
Preliminary studies suggest that derivatives of pyrazolo[3,4-c]pyridine exhibit antimicrobial properties. The specific activity of this compound against bacterial strains has not been extensively documented but aligns with the general trends observed in similar compounds.
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : By inhibiting specific kinases such as VEGFR-2 and others involved in cell signaling pathways critical for tumor growth and survival.
- Cell Cycle Arrest : Evidence suggests that this compound may induce cell cycle arrest in cancer cells, thereby preventing proliferation.
Study 1: Anticancer Efficacy
A study conducted by researchers evaluated the efficacy of various pyrazolo[3,4-c]pyridine derivatives on human colorectal carcinoma xenografts. The results indicated that the compound significantly reduced tumor growth rates when administered orally at specific dosing schedules .
Compound | Target | IC (µM) | Reference |
---|---|---|---|
This compound | VEGFR-2 | 1.46 | |
Other Derivatives | CDK2 | 0.36 | |
Other Derivatives | CDK9 | 1.8 |
Study 2: Selectivity and Potency
Another investigation highlighted the selectivity profile of this compound compared to other known inhibitors. It was found to exhibit a favorable selectivity index towards CDK proteins involved in cell cycle regulation .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-1H-pyrazolo[3,4-c]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O/c13-8-2-1-3-9(14)11(8)17-12(18)7-4-5-15-6-10(7)16-17/h1-6,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXDOYMNDNXVBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C(=O)C3=C(N2)C=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160452 | |
Record name | 3H-Pyrazolo[3,4-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501160452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-66-7 | |
Record name | 3H-Pyrazolo[3,4-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Pyrazolo[3,4-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501160452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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